3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one
Overview
Description
The compound 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one is a complex organic molecule that features a combination of oxadiazole and dihydropyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The dihydropyridazinone ring can be synthesized via a condensation reaction between a hydrazine derivative and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
- New oxadiazole and pyrazoline derivatives
Uniqueness
3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenyl-1,4-dihydropyridazin-4-one: stands out due to its unique combination of oxadiazole and dihydropyridazinone rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c30-22-15-16-29(20-9-5-2-6-10-20)27-23(22)25-26-24(28-32-25)19-11-13-21(14-12-19)31-17-18-7-3-1-4-8-18/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXFPSCEACGYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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